4-Hydroxy-3-methylcyclohexanone
Overview
Description
Synthesis Analysis
Several papers discuss the synthesis of cyclohexanone derivatives. Paper describes a two-step enzymatic asymmetric reduction to produce a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. This process involves the use of old yellow enzyme 2 from Saccharomyces cerevisiae and levodione reductase from Corynebacterium aquaticum, with a high enantiomeric excess achieved.
Paper reports a short and efficient synthesis of the enantiomerically pure (R)-4-hydroxy-4-methylcyclohex-2-en-1-one, with a key step being the highly stereoselective addition of AlMe3ZnBr2 to a sulfinylcyclohexanone derivative.
In paper , the synthesis of 2-Hydroxy-2,6,6-trimethylcyclohexanone is achieved by oxidation of β-cyclocitral followed by hydrolysis, yielding high percentages of the desired product.
Paper details the synthesis of a trihydroxycyclohexanone derivative from D-glucose, showcasing the versatility of carbohydrates as starting materials for complex cyclohexanone synthesis.
Molecular Structure Analysis
The molecular and crystal structures of cyclohexanone derivatives are explored in papers and . Paper presents the X-ray diffraction analysis of a 4'-hydroxy derivative of a cyclohexanone, revealing an asymmetric chair conformation and significant flattening of the enone fragment and cyclohexanone ring.
Paper describes the crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, which also adopts a chair conformation for the cyclohexane ring and exhibits intermolecular hydrogen bonding.
Chemical Reactions Analysis
Paper introduces 3,3,6,6-Tetrachloro-2,2-dihydroxycyclohexanone as a synthetic equivalent for an unavailable benzoquinone, which reacts with 1,2-phenylenediamines to yield 4-chloro-1-hydroxyphenazines.
In paper , the enantioselective deprotonation of protected 4-hydroxycyclohexanones is investigated, with the resulting non-racemic enolates trapped as enol acetates, achieving up to 74% enantiomeric excess.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 4-Hydroxy-3-methylcyclohexanone, the synthesis and structural analyses imply that the compound and its derivatives are chiral, with potential for hydrogen bonding and stereoselective reactions. The enzymatic synthesis methods suggest that these compounds can be produced with high purity and enantiomeric excess, which is crucial for their potential pharmaceutical applications.
Scientific Research Applications
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Organic Stereochemistry
- Field : Organic Chemistry
- Application : The study of the conformational features of Cyclohexanone, its geometry, stability, and torsion angles .
- Methods : The study involves understanding the torsion angles between pairs of adjacent C–C bonds, which show flattening of the ring at the region of the carbonyl group .
- Results : The chair conformation has only a vertical σ-plane passing through C1 and C4 and belongs to the point group CS. The skew–boat forms belong to chiral point groups C1 and C2 .
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Synthesis of Chalcone Derivatives
- Field : Medicinal Chemistry
- Application : The synthesis of 4-hydroxy-3-methoxy-2-propene derivatives, also known as chalcone derivatives .
- Methods : The chalcone derivatives were prepared by acid catalysed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde .
- Results : All compounds showed good effects for 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging, LPS-induced NO generation, and anti-neurotoxicity .
-
Conformational Features of Cyclohexanone
- Field : Organic Stereochemistry
- Application : The study of the conformational features of Cyclohexanone, its geometry, stability, and torsion angles .
- Methods : The study involves understanding the torsion angles between pairs of adjacent C–C bonds, which show flattening of the ring at the region of the carbonyl group .
- Results : The chair conformation has only a vertical σ-plane passing through C1 and C4 and belongs to the point group CS. The skew–boat forms belong to chiral point groups C1 and C2 .
-
Synthesis of 2-Adamantanones
- Field : Organic Chemistry
- Application : The synthesis of 5-Substituted 2-Adamantanones .
- Methods : The study involves the hydride reduction of 5-Substituted 2-Adamantanones during Metal Hydride Reduction .
- Results : The equilibrium of cyclohexanone cyanohydrin (sp 2 sp 3 equilibrium) lies more toward cyanohydrins side than that of di- n -octyl ketone indicating the lower thermodynamic stability of cyclohexanone .
-
Conformational Features of Cyclohexanone
- Field : Organic Stereochemistry
- Application : The study of the conformational features of Cyclohexanone, its geometry, stability, and torsion angles .
- Methods : The study involves understanding the torsion angles between pairs of adjacent C–C bonds, which show flattening of the ring at the region of the carbonyl group .
- Results : The chair conformation has only a vertical σ-plane passing through C1 and C4 and belongs to the point group CS. The skew–boat forms belong to chiral point groups C1 and C2 .
-
Synthesis of 2-Adamantanones
- Field : Organic Chemistry
- Application : The synthesis of 5-Substituted 2-Adamantanones .
- Methods : The study involves the hydride reduction of 5-Substituted 2-Adamantanones during Metal Hydride Reduction .
- Results : The equilibrium of cyclohexanone cyanohydrin (sp 2 sp 3 equilibrium) lies more toward cyanohydrins side than that of di- n -octyl ketone indicating the lower thermodynamic stability of cyclohexanone .
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-3-methylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5,7,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSXPZSFKIABFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555959 | |
Record name | 4-Hydroxy-3-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methylcyclohexanone | |
CAS RN |
89897-04-1 | |
Record name | 4-Hydroxy-3-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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